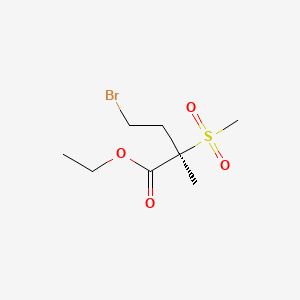

(R)-ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate

Descripción general

Descripción

(R)-ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate, also known as this compound, is a useful research compound. Its molecular formula is C8H15BrO4S and its molecular weight is 287.168. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(R)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate is a synthetic compound with potential applications in medicinal chemistry, particularly as an antibacterial agent. This article reviews its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHBrOS

- Molecular Weight : 287.171 g/mol

- Density : 1.4 ± 0.1 g/cm³

- Boiling Point : 393.0 ± 37.0 °C at 760 mmHg

- CAS Number : 1312478-47-9

The compound has been studied primarily for its inhibitory effects on the enzyme LpxC, which is critical in the biosynthesis of Lipid A in Gram-negative bacteria. Inhibition of LpxC disrupts bacterial membrane integrity, leading to cell death. The structure of this compound allows it to bind effectively to the active site of LpxC, demonstrating a strong structure-kinetic relationship that correlates with its biological efficacy.

Binding Interactions

The compound exhibits significant interactions with key amino acids in the active site of LpxC:

- Hydrogen Bonds : The sulfone moiety forms hydrogen bonds with lysine residues.

- Hydrophobic Interactions : Methyl groups engage in van der Waals contacts with hydrophobic residues.

Structure-Activity Relationship (SAR)

Research indicates that variations in the substituents on the butanoate chain significantly influence the potency and selectivity of the compound against LpxC. For instance, modifications to the methylsulfonyl group or the bromine atom can enhance binding affinity and residence time, thereby improving antibacterial activity.

| Compound | Residence Time (min) | Post-Antibiotic Effect (PAE) | IC (µM) |

|---|---|---|---|

| This compound | 41 | 4 h | <10 |

| PF5081090 | 30 | 1.26 h | >20 |

| PT913 | 124 | >4 h | <5 |

Case Studies

- In Vivo Efficacy Against Pseudomonas aeruginosa : In a mouse model, this compound demonstrated significant antibacterial activity against Pseudomonas aeruginosa infections. It was shown to effectively reduce bacterial load and improve survival rates compared to untreated controls .

- Pharmacokinetic Studies : Studies have highlighted that the compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a prolonged half-life, making it a promising candidate for further development as an antibiotic .

- Toxicological Profile : Preliminary assessments indicate low cytotoxicity up to concentrations of 100 µM, suggesting that therapeutic doses may be safely administered without significant adverse effects on human cells .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C8H15BrO4S

- Molecular Weight : 287.17 g/mol

- Functional Groups : Contains a bromo substituent, a methyl group, and a methylsulfonyl group attached to a butanoate backbone.

Antibacterial Activity

Preliminary studies indicate that (R)-ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate exhibits potential antibacterial properties. Its structural components suggest possible interactions with bacterial enzymes and receptors, which could be leveraged for therapeutic purposes.

Case Study : A study highlighted the compound's interaction with bacterial targets, suggesting its efficacy against specific microbial strains. Further research is required to elucidate the mechanisms of action and to assess its effectiveness in clinical settings.

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various modifications, making it useful in the development of new pharmaceuticals and agrochemicals.

Synthetic Pathways :

- Multi-step organic reactions are commonly employed to synthesize this compound, often involving techniques such as:

- Nucleophilic substitutions

- Functional group transformations

Pharmaceutical Development

The compound's unique functional groups make it suitable for developing new drugs, particularly in creating antibacterial agents. Its synthesis can be optimized using continuous flow processes in industrial settings to enhance yield and efficiency.

Case Study : Research has demonstrated successful applications of this compound in drug formulation processes, highlighting its potential as a lead compound for further development.

Propiedades

IUPAC Name |

ethyl (2R)-4-bromo-2-methyl-2-methylsulfonylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO4S/c1-4-13-7(10)8(2,5-6-9)14(3,11)12/h4-6H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDIKYRQXJWIIX-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CCBr)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@](C)(CCBr)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301151546 | |

| Record name | Butanoic acid, 4-bromo-2-methyl-2-(methylsulfonyl)-, ethyl ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301151546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312478-48-0 | |

| Record name | Butanoic acid, 4-bromo-2-methyl-2-(methylsulfonyl)-, ethyl ester, (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1312478-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4-bromo-2-methyl-2-(methylsulfonyl)-, ethyl ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301151546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.